- Heteroaromatic derivatives for use as regulator, preparation method therefor and use thereof, World Intellectual Property Organization, , ,

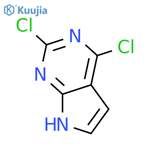

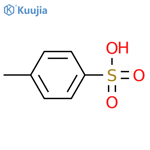

Cas no 934524-10-4 (2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine)

![2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine structure](https://pt.kuujia.com/scimg/cas/934524-10-4x500.png)

934524-10-4 structure

Nome do Produto:2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

N.o CAS:934524-10-4

MF:C13H9Cl2N3O2S

MW:342.200459241867

MDL:MFCD13193624

CID:823254

PubChem ID:53486828

2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Propriedades químicas e físicas

Nomes e Identificadores

-

- 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

- 2,4-dichloro-7-[(4-methylphenyl)sulfonyl]-7H-Pyrrolo[2,3-d]pyrimidine

- 7H-Pyrrolo[2,3-d]pyrimidine, 2,4-dichloro-7-[(4-methylphenyl)sulfonyl]-

- 2,4-Dichloro-7-(4-methylbenzenesulfonyl)-7h-pyrrolo[2,3-D]pyrimidine

- C13H9Cl2N3O2S

- DTDGVNQSPAWHTH-UHFFFAOYSA-N

- BCP14551

- PB19366

- AX8166283

- AB0027744

- W9612

- ST24027313

- 2,4-dichloro-7-tosyl-pyrrolo[2,3-d]pyrimidine

- 2,4-dichloro-7-(4-methylphenyl)sulfonylpyrrolo[2,

- 2,4-Dichloro-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidine (ACI)

- 2,4-Dichloro-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine

- 934524-10-4

- DB-355216

- A1-00638

- 2 pound not4-Dichloro-7-tosyl-7H-pyrrolo[2 pound not3-d]pyrimidine

- DS-0760

- CS-M2770

- 2,4-Dichloro-7-(p-tolylsulfonyl)pyrrolo[2,3-d]pyrimidine

- AKOS015850444

- 44TZH2Y76U

- 2,4-Dichloro-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

- MFCD13193624

- DTXSID30705152

- SCHEMBL1015374

- 2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

-

- MDL: MFCD13193624

- Inchi: 1S/C13H9Cl2N3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-6-10-11(14)16-13(15)17-12(10)18/h2-7H,1H3

- Chave InChI: DTDGVNQSPAWHTH-UHFFFAOYSA-N

- SMILES: O=S(N1C2C(=C(N=C(N=2)Cl)Cl)C=C1)(C1C=CC(C)=CC=1)=O

Propriedades Computadas

- Massa Exacta: 340.979

- Massa monoisotópica: 340.979

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 4

- Contagem de Átomos Pesados: 21

- Contagem de Ligações Rotativas: 2

- Complexidade: 476

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 73.2

- XLogP3: 4.1

Propriedades Experimentais

- Densidade: 1.59

- Ponto de ebulição: 447.1±55.0°C at 760 mmHg

- Ponto de Flash: 224.217°C

- Índice de Refracção: 1.707

2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H302-H315-H319-H332-H335

- Declaração de Advertência: P261-P280-P305+P351+P338

- Condição de armazenamento:Inert atmosphere,2-8°C

2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1048296-25g |

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine |

934524-10-4 | 98% | 25g |

¥6148.00 | 2024-04-24 | |

| Ambeed | A114934-10g |

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine |

934524-10-4 | 97% | 10g |

$489.0 | 2025-02-21 | |

| eNovation Chemicals LLC | Y0978214-10g |

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine |

934524-10-4 | 95% | 10g |

$400 | 2024-08-02 | |

| eNovation Chemicals LLC | D960525-1g |

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyriMidine |

934524-10-4 | 95+% | 1g |

$120 | 2024-06-06 | |

| abcr | AB437626-1 g |

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine; . |

934524-10-4 | 1g |

€170.50 | 2023-07-18 | ||

| Ambeed | A114934-250mg |

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine |

934524-10-4 | 97% | 250mg |

$32.0 | 2025-02-21 | |

| abcr | AB437626-250 mg |

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine; . |

934524-10-4 | 250MG |

€133.10 | 2022-03-02 | ||

| abcr | AB437626-5 g |

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine; . |

934524-10-4 | 5g |

€553.00 | 2023-07-18 | ||

| Chemenu | CM152404-1g |

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine |

934524-10-4 | 95%+ | 1g |

$206 | 2021-08-05 | |

| eNovation Chemicals LLC | D960525-10g |

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyriMidine |

934524-10-4 | 95+% | 10g |

$405 | 2024-06-06 |

2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, rt

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, rt

Referência

- Synthesis and biological evaluation of substituted 2-anilino-7H-pyrrolopyrimidines as PDK1 inhibitors, Tetrahedron, 2014, 70(33), 4947-4956

Método de produção 3

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 5 min, rt

1.2 1 h, rt

1.2 1 h, rt

Referência

- Preparation of alkynyl pyrrolopyrimidine compounds as JAK kinase inhibitors, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 5 h, rt

Referência

- JAK/HDAC double-target inhibitor containing 4-aminopyrazole structure, its preparing method and application, China, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: Sodium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ; 30 min, rt

Referência

- Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors, Journal of Medicinal Chemistry, 2014, 57(1), 144-158

Método de produção 6

Condições de reacção

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 30 min, rt

Referência

- Preparation of imidazolylheteroaryldiamine derivatives for use as JAK kinase inhibitors, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Acetone , Water ; 0 °C; 3 h, rt

Referência

- Deuterated tasocitinib derivatives as Janus kinase 3 inhibitors and their preparation and use for the treatment and prevention of Janus kinase 3-mediated diseases, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 5 h, rt

Referência

- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors, ACS Medicinal Chemistry Letters, 2016, 7(10), 950-955

Método de produção 9

Condições de reacção

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; overnight, rt

1.2 Reagents: Water

1.2 Reagents: Water

Referência

- Aryl phosphorus oxide with inhibitory effect on protein tyrosine kinase, China, , ,

Método de produção 10

Condições de reacção

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 16 h, rt

Referência

- Fused-ring heterocycle derivative and medical use thereof, World Intellectual Property Organization, , ,

Método de produção 11

Condições de reacção

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 1 h, 25 °C

Referência

- Preparation, antitumor activity and protein kinase inhibition of pyrrolopyrimidines, China, , ,

Método de produção 12

Condições de reacção

1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 2 h, rt

Referência

- Preparation of pyrrolopyrimidines as inhibitors of LRRK2 kinase for the treatment of diseases, World Intellectual Property Organization, , ,

Método de produção 13

Condições de reacção

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 30 min, rt

Referência

- Preparation of pyrimidine and pyridine derivatives useful in treatment, amelioration or prevention of influenza, World Intellectual Property Organization, , ,

Método de produção 14

Condições de reacção

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium chloride Solvents: Dichloromethane , Water ; rt; 1.5 h, rt

Referência

- Structure-Based Design of Selective, Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors, ACS Medicinal Chemistry Letters, 2019, 10(12), 1628-1634

Método de produção 15

Condições de reacção

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; overnight, rt

1.2 Reagents: Water

1.2 Reagents: Water

Referência

- Substituted diaminopyrimidine compound and its application in treating ALK-mediated disease, China, , ,

Método de produção 16

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; cooled; 5 h, rt

Referência

- Preparation of 4-amino-(1H)-pyrazole containing compounds as JAK kinase inhibitors, China, , ,

Método de produção 17

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt

1.2 18 h, rt

1.2 18 h, rt

Referência

- (R)-3-(N,N-Dimethylamino)pyrrolidine derivatives as JAK3 kinase inhibitors and their preparation and use in the treatment of JAK3 kinase-mediated diseases, World Intellectual Property Organization, , ,

Método de produção 18

Condições de reacção

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane , Water ; 0.5 h, rt

Referência

- Preparation of heterocyclic compounds and uses thereof, World Intellectual Property Organization, , ,

Método de produção 19

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 5 min, rt

1.2 1 h, rt

1.3 Reagents: Water

1.2 1 h, rt

1.3 Reagents: Water

Referência

- Preparation of pyrrolopyrimidine compounds and their use as janus kinase modulators, World Intellectual Property Organization, , ,

Método de produção 20

Condições de reacção

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; 8 h, rt

Referência

- High-efficiency pyrrolopyrimidine BTK inhibitor, its preparation method and application, China, , ,

2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Raw materials

2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Preparation Products

2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Literatura Relacionada

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

3. Back matter

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

934524-10-4 (2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine) Produtos relacionados

- 1797897-15-4(BOCNHHHESVOPIL-UHFFFAOYSA-N)

- 81705-92-2(4-Pyridinyl Ethane Sulfonyl Chloride Hydrochloride)

- 2580104-21-6(rac-tert-butyl (2R,4R)-4-methylazetidine-2-carboxylate)

- 1805380-54-4(5-Amino-2-(chloromethyl)-3-(difluoromethyl)pyridine-4-acetic acid)

- 946316-05-8(2-5-(4-chlorophenyl)-1,2-oxazol-3-yl-N-(pyridin-2-yl)methylacetamide)

- 65004-42-4(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-ol)

- 1550915-40-6(2-(4-hydroxy-3-methoxyphenyl)butanoic acid)

- 938031-01-7(3-(4-fluorophenyl)-2-(2-methoxyethyl)amino-4H-furo3,2-cchromen-4-one)

- 1361846-04-9(2,5-Dichloro-4'-methoxy-3'-methyl-biphenyl)

- 94084-70-5(5-(methylthio)methyl-2-furoic acid)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:934524-10-4)2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

Pureza:99%/99%/99%

Quantidade:5g/10g/25g

Preço ($):243.0/440.0/856.0